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molecular formula C9H10N2O2 B8549008 N-(6-Formyl-4-methylpyridin-2-YL)acetamide

N-(6-Formyl-4-methylpyridin-2-YL)acetamide

Cat. No. B8549008
M. Wt: 178.19 g/mol
InChI Key: XIZGNTLNMWYILE-UHFFFAOYSA-N
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Patent
US07781453B2

Procedure details

5.0 g N-(4-methyl-6-vinyl-pyridin-2-yl)-acetamide (compound F5) are dissolved in a mixture of each 200 ml methanol and dichloromethane and cooled to −80° C. Subsequently, ozone is passed into the solution (flow 20-25 l/h ozone). After 5 min ozone treatment is stopped. Thereafter, nitrogen is applied for 5 min and 7.44 g of triphenylphosphane are added while stirring is continued. The solution is allowed to warm up to r.t. Subsequently, the volatile components are removed in vacuo and the residue is purified by chromatography on silica gel (eluent cyclohexane/ethyl acetate 3:1) to afford 2.72 g of the title compound as colourless solid. M.p. 202° C. GC-MS: 178.2 (M+). TLC: Rf=0.50 (cyclohexane/ethyl acetate 1:1). [Remark: Occasionally remaining traces of triphenylphosphine oxide can be removed by dissolving crude product in ethyl acetate followed by cooling to precipitate triphenylphosphine oxide.]
Name
N-(4-methyl-6-vinyl-pyridin-2-yl)-acetamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
compound F5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.44 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH:8]=C)[N:5]=[C:4]([NH:10][C:11](=[O:13])[CH3:12])[CH:3]=1.[O:14]=[O+][O-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CO.ClCCl>[CH:8]([C:6]1[N:5]=[C:4]([NH:10][C:11](=[O:13])[CH3:12])[CH:3]=[C:2]([CH3:1])[CH:7]=1)=[O:14]

Inputs

Step One
Name
N-(4-methyl-6-vinyl-pyridin-2-yl)-acetamide
Quantity
5 g
Type
reactant
Smiles
CC1=CC(=NC(=C1)C=C)NC(C)=O
Name
compound F5
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC(=C1)C=C)NC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Five
Name
Quantity
7.44 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to r.t
CUSTOM
Type
CUSTOM
Details
Subsequently, the volatile components are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel (eluent cyclohexane/ethyl acetate 3:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)C1=CC(=CC(=N1)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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